
2'-デオキシアデノシン一水和物
概要
説明
デオキシアデノシンはデオキシリボヌクレオシドであり、ヌクレオシドのアデノシンから誘導されたものです。リボース糖部分の2'位の水酸基(-OH)が水素(-H)に置き換わっている点がアデノシンとは異なります。 この化合物はDNAの基本的な構成要素であり、二重鎖DNAではデオキシチミジン(T)と対を形成します 。デオキシアデノシンは遺伝物質において重要な役割を果たし、さまざまな生物学的プロセスに関与しています。
科学的研究の応用
Deoxyadenosine has numerous scientific research applications across various fields:
作用機序
デオキシアデノシンは、DNAに組み込まれて二重鎖DNAのデオキシチミジン(T)と対を形成することにより、その効果を発揮します 。 この化合物の作用機序は、DNAの合成と修復を阻害し、アポトーシスを誘導することです .
類似化合物の比較
類似化合物:アデノシン: デオキシアデノシンとは異なり、アデノシンはリボース糖部分の2'位に水酸基(-OH)を持っています.
コルジセピン(3'-デオキシアデノシン): この化合物はデオキシアデノシンに似ていますが、3'位に水酸基がありません.
2-フルオロ-2'-デオキシアデノシン: ウイルス感染症やがんの治療に使用されるアナログです.
独自性: デオキシアデノシンは、DNAの構造と機能における特定の役割により、ユニークな存在です。 デオキシチミジン(T)と対を形成する能力と遺伝子プロセスへの関与により、他のヌクレオシドとは異なります 。 さらに、ADAの欠損におけるその蓄積とそれに続く遺伝性疾患は、そのユニークな生物学的意義を浮き彫りにしています .
生化学分析
Biochemical Properties
2’-Deoxyadenosine monohydrate is involved in several biochemical reactions, primarily as a building block of DNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for DNA polymerases during DNA replication and repair processes. Additionally, 2’-Deoxyadenosine monohydrate can be phosphorylated by deoxycytidine kinase to form deoxyadenosine triphosphate (dATP), which is then incorporated into DNA. It also interacts with adenosine deaminase, an enzyme that deaminates adenosine and deoxyadenosine, playing a role in purine metabolism .
Cellular Effects
2’-Deoxyadenosine monohydrate influences various cellular processes, including DNA synthesis and repair. It affects cell signaling pathways by modulating the levels of cyclic AMP (cAMP) under energy stress conditions. This compound also impacts gene expression and cellular metabolism by serving as a precursor for dATP, which is essential for DNA replication and repair . In the absence of adenosine deaminase, 2’-Deoxyadenosine monohydrate accumulates in T lymphocytes, leading to cell death and contributing to severe combined immunodeficiency disease (SCID) .
Molecular Mechanism
At the molecular level, 2’-Deoxyadenosine monohydrate exerts its effects through various mechanisms. It binds to DNA polymerases and is incorporated into the DNA strand during replication. This incorporation is crucial for maintaining the integrity of the genetic material. Additionally, 2’-Deoxyadenosine monohydrate can inhibit ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby regulating the balance of nucleotide pools within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxyadenosine monohydrate can change over time. The compound is relatively stable when stored under desiccating conditions at room temperature. It is recommended to prepare and use solutions on the same day to ensure maximum efficacy. Over time, 2’-Deoxyadenosine monohydrate can degrade, affecting its potency and the outcomes of experimental studies .
Dosage Effects in Animal Models
The effects of 2’-Deoxyadenosine monohydrate vary with different dosages in animal models. At lower doses, it can support DNA synthesis and repair without causing significant toxicity. At higher doses, 2’-Deoxyadenosine monohydrate can lead to the accumulation of dATP, which inhibits ribonucleotide reductase and disrupts the balance of nucleotide pools, potentially causing toxic effects . These adverse effects highlight the importance of carefully controlling the dosage in experimental and therapeutic applications.
Metabolic Pathways
2’-Deoxyadenosine monohydrate is involved in the purine metabolism pathway. It is phosphorylated to form dATP, which is then incorporated into DNA. The compound also interacts with enzymes such as adenosine deaminase and ribonucleotide reductase, playing a role in the regulation of nucleotide pools and DNA synthesis . Additionally, it can be converted to adenosine triphosphate (ATP) under certain conditions, further influencing cellular energy metabolism .
Transport and Distribution
Within cells, 2’-Deoxyadenosine monohydrate is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters and distributed to different cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins and transporters, which facilitate its movement across cellular membranes . This distribution is crucial for its availability and function in DNA synthesis and repair.
Subcellular Localization
2’-Deoxyadenosine monohydrate is primarily localized in the nucleus, where it is incorporated into DNA during replication and repair processes. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the DNA strand . This localization is essential for maintaining the integrity and stability of the genetic material.
準備方法
合成経路と反応条件: デオキシアデノシンはいくつかの方法で合成することができます。 一手法としては、特定の酵素を過剰発現させた大腸菌を用いて2'-デオキシアデノシンを生成する方法があります 。 別の手法としては、グラムスケールの化学合成によって2'-デオキシヌクレオシド5'-トリリン酸を合成する方法があります 。 ヌクレオシドホスホリラーゼの発見以来、簡便で環境に優しい新しいプロセスの開発が加速しています .
工業生産方法: デオキシアデノシンの工業生産は、多くの場合、組換え大腸菌株の使用を伴います。 例えば、チミジンとアデニンを原料として、イソプロピルβ-D-チオガラクトシド(IPTG)を使用せずに2'-デオキシアデノシンを生成することができます 。 別の手法としては、大腸菌株に3つの酵素を共発現させ、グルコース、アセトアルデヒド、およびヌクレオ塩基を用いる方法があります .
化学反応の分析
反応の種類: デオキシアデノシンは、酸化、還元、置換などのさまざまな化学反応を起こします。 例えば、クロム(VI)、フェントン化学、ルマジンによる光誘起によるDNA損傷は、8,5'-シクロ-2'-デオキシアデノシン異性体の形成につながる可能性があります .
一般的な試薬と条件: デオキシアデノシンを含む反応に使用される一般的な試薬には、クロム(VI)、過酸化水素(H2O2)、5,5-ジメチル-1-ピロリジンN-オキシド(DMPO)などがあります 。これらの反応は、多くの場合、中性条件下または特定の触媒の存在下で起こります。
生成される主要な生成物: デオキシアデノシンの反応から生成される主要な生成物には、8,5'-シクロ-2'-デオキシアデノシン異性体があり、潜在的なバイオマーカーとして機能する可能性があります 。 その他の生成物には、デオキシアデノシンの酸化形態とDNA中の架橋ヌクレオシドなどがあります .
科学研究への応用
デオキシアデノシンは、さまざまな分野で数多くの科学研究に応用されています。
類似化合物との比較
Similar Compounds:
Adenosine: Unlike deoxyadenosine, adenosine has a hydroxyl group (-OH) at the 2’ position of its ribose sugar moiety.
Cordycepin (3’-deoxyadenosine): This compound is similar to deoxyadenosine but lacks a hydroxyl group at the 3’ position.
2-fluoro-2’-deoxyadenosine: An analog used in the treatment of viral infections and cancer.
Uniqueness: Deoxyadenosine is unique due to its specific role in DNA structure and function. Its ability to pair with deoxythymidine (T) and its involvement in genetic processes distinguish it from other nucleosides . Additionally, its accumulation in the absence of ADA and the resulting genetic disorder highlight its unique biological significance .
特性
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883624 | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [La-Mar-Ka MSDS], Solid | |
| Record name | 2'-Deoxyadenosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
958-09-8, 40627-14-3, 16373-93-6 | |
| Record name | Deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-Deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 °C | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2'-Deoxyadenosine monohydrate?
A1: 2'-Deoxyadenosine monohydrate is a nucleoside composed of adenine attached to a deoxyribose sugar (2'-deoxyribofuranose), with a water molecule present in the crystal structure. Here's a breakdown:
Q2: Can you describe the conformation of 2'-Deoxyadenosine monohydrate as determined by crystallography?
A2: Research using X-ray crystallography has provided insights into the three-dimensional structure of 2'-Deoxyadenosine monohydrate:
- Glycosidic bond: The glycosidic bond, linking the adenine base and the deoxyribose sugar, adopts an anti conformation. [, ]
- Sugar pucker: The deoxyribose sugar ring primarily exists in a C3'-exo (also called C2'-endo) pucker. []
- Exocyclic bond: The conformation around the C4'-C5' bond is typically gauche-gauche (+sc). []
- Hydrogen bonding: The crystal structure is stabilized by a network of hydrogen bonds involving the water molecule, the sugar hydroxyl groups, and the adenine base. [, ]
Q3: How does the chemical structure of 2'-Deoxyadenosine relate to its potential applications in oligonucleotide synthesis?
A3: The structure of 2'-Deoxyadenosine is crucial for its role as a building block in DNA synthesis and as a starting point for modified nucleosides. The study by Burley and Wang [] focused on N-benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine monohydrate, a protected form of 2'-deoxyadenosine. These protecting groups are essential in oligonucleotide synthesis to control reactivity and direct the formation of the desired oligonucleotide sequence. The crystallographic data from their research helps in understanding the structural features and potential impacts of such modifications.
Q4: Are there any known challenges related to the stability of 2'-Deoxyadenosine and its derivatives?
A4: While not directly addressed in the provided abstracts, the stability of nucleosides like 2'-Deoxyadenosine and their derivatives is a relevant concern, especially during oligonucleotide synthesis and storage. Factors like pH, temperature, and exposure to certain enzymes can lead to degradation. Research into the stability of modified 2'-Deoxyadenosine derivatives, as in the study by Burley and Wang [], is essential for developing robust synthesis protocols and storage conditions for oligonucleotides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
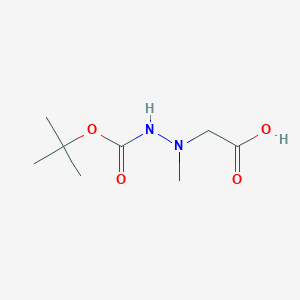


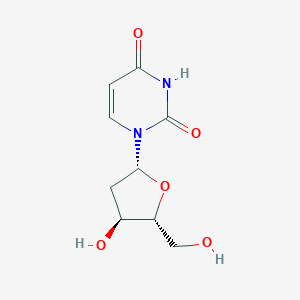

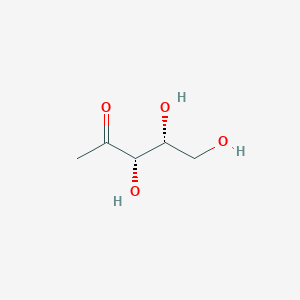
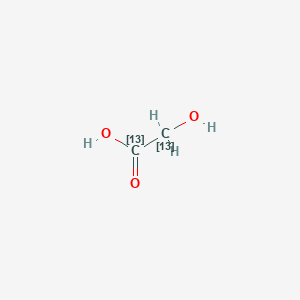
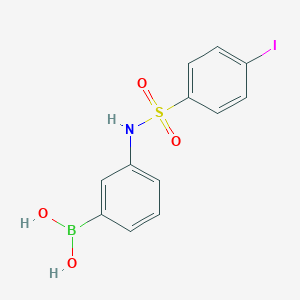

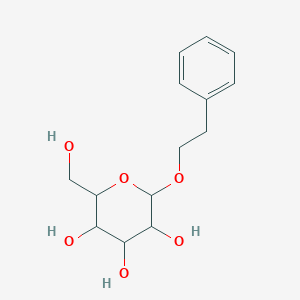
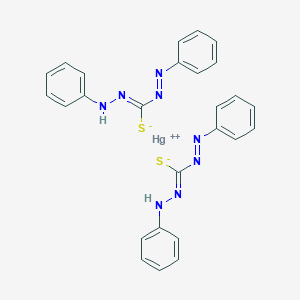

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
